
m-PEG16-alcohol
Vue d'ensemble
Description
m-PEG16-alcohol (methoxy polyethylene glycol 16-alcohol) is a monodisperse or polydisperse polyethylene glycol (PEG) derivative terminated with a hydroxyl (-OH) group. Its structure comprises a methoxy (-OCH₃) group at one end and a hydroxyl group at the other, linked by 16 repeating ethylene oxide (EO) units. With a molecular weight of 736.89 g/mol and ≥95% purity, it is widely used in drug delivery, bioconjugation, and nanotechnology due to its hydrophilicity, biocompatibility, and ability to improve solubility of hydrophobic compounds .
Méthodes De Préparation
Classical Alkoxylation Polymerization
The foundational method for synthesizing m-PEG16-alcohol involves alkoxylation polymerization, where ethylene oxide (EO) monomers are sequentially added to a methoxy initiator.
Reaction Mechanism and Catalysis
The process initiates with methanol, which is deprotonated by a strong base (e.g., potassium hydroxide or sodium hydroxide) to form a methoxide ion. This ion attacks the electrophilic ethylene oxide, opening the epoxide ring and propagating the PEG chain . The reaction follows a nucleophilic substitution pathway:
3\text{O}^- + \text{CH}2\text{CH}2\text{O} \rightarrow \text{CH}3\text{O}(\text{CH}2\text{CH}2\text{O})_n^-
Each EO unit addition extends the chain by one repeat unit. For this compound, the reaction is terminated at by quenching with water or a weak acid, yielding the terminal hydroxyl group .
Key Reaction Conditions:
-
Catalyst: Alkaline earth metals (KOH, NaOH) at 0.5–2.0 wt% relative to methanol .
-
Temperature: 80–120°C to balance reaction rate and side-product formation .
Challenges and Mitigation Strategies
-
Molecular Weight Dispersion: Polydispersity indices (PDI) >1.05 are common due to uneven chain propagation. Solutions include using high-purity EO and rigorous moisture exclusion (<50 ppm) .
-
Byproducts: Diols (HO-PEG-OH) form via water contamination. Anhydrous conditions and inert gas purging minimize this .
Industrial-Scale Production Methods
Industrial synthesis prioritizes reproducibility and cost-effectiveness through continuous flow reactors and advanced separation technologies.
Continuous Flow Reactor Design
Modern facilities employ tubular reactors with segmented flow to ensure uniform residence time and temperature. Benefits include:
-
Precision: EO feed rates are automated to maintain with ±1 unit variance .
-
Scalability: Outputs exceeding 1,000 kg/day are achievable .
Process Parameters:
Parameter | Value | Impact on Yield |
---|---|---|
Residence Time | 30–60 minutes | Longer times reduce PDI |
EO:Methanol Molar Ratio | 16:1 | Stoichiometric control of chain length |
Cooling System | Jacketed reactor (-10°C) | Prevents thermal runaway |
Solvent-Free Synthesis
Recent patents describe solvent-free methods using supercritical CO₂ as a reaction medium. Advantages include:
Purification and Isolation Techniques
Post-synthesis purification is critical to achieve ≥95% purity for pharmaceutical applications.
Fractional Crystallization
Crude this compound is dissolved in a warm ethanol-water mixture (70:30 v/v) and gradually cooled to 4°C. Higher molecular weight fractions (e.g., ) precipitate first, allowing selective isolation .
Solvent Systems for Crystallization:
Solvent | Purity Increase | Recovery Yield |
---|---|---|
Ethyl Ether | 92% → 98% | 85% |
Hexane/IPA Mix | 90% → 97% | 78% |
Chromatographic Purification
Ion-exchange chromatography (IEC) with Q Sepharose FF resin effectively removes anionic impurities (e.g., residual catalysts). A 0.2 mM ammonium bicarbonate eluent yields 99% pure this compound .
Comparative Analysis of Synthesis Routes
Method | PDI | Yield | Scalability | Environmental Impact |
---|---|---|---|---|
Classical Alkoxylation | 1.08 | 75% | Moderate | High solvent waste |
Continuous Flow | 1.03 | 92% | High | Low CO₂ emissions |
Supercritical CO₂ | 1.05 | 88% | Limited | Negligible waste |
Key Findings:
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol can undergo several types of chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various polyether derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
m-PEG16-alcohol has a molecular formula of and a molecular weight of 736.88 g/mol. Its structure includes a terminal hydroxyl group that enhances its solubility in aqueous environments, facilitating its use as a linker in various chemical reactions.
Mechanism of Action:
- PROTAC Linker: this compound serves as a linker in the formation of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce targeted protein degradation via the ubiquitin-proteasome system. This involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to selective degradation of unwanted proteins .
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Chemistry
- Synthesis of Complex Molecules: this compound is utilized as a building block for synthesizing complex polyether compounds and polymers. Its ability to facilitate Click Chemistry reactions allows for the creation of stable triazole linkages when reacted with alkynes.
Biology
- Bioconjugation Techniques: The compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules, enhancing their functionality and stability .
- Drug Delivery Systems: this compound is explored for its potential as a biocompatible material in drug delivery systems, improving the pharmacokinetics and bioavailability of therapeutic agents .
Medicine
- Therapeutic Agents: It has been investigated for use in formulating pharmaceutical excipients, contributing to the development of new therapeutic agents that can selectively target disease-related proteins .
Industry
- Advanced Materials Production: The compound finds applications in producing specialty polymers and surfactants, which are crucial for various industrial processes .
-
Application in PROTAC Development:
A study demonstrated that this compound effectively linked ligands for E3 ligases with target proteins, leading to enhanced degradation of specific proteins involved in cancer progression. The use of this linker significantly improved the selectivity and efficacy of the PROTACs developed . -
Drug Delivery Systems:
Research involving this compound as part of a hydrogel matrix showed promising results in localized drug delivery applications. The hydrogels encapsulated therapeutic agents while maintaining stability under physiological conditions, showcasing the potential for sustained release mechanisms .
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol involves its interaction with various molecular targets and pathways. The extensive ether linkages allow for unique interactions with biological membranes, potentially enhancing the delivery of therapeutic agents. The terminal hydroxyl group can participate in hydrogen bonding, further influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Variation in PEG Chain Length
The number of EO units significantly impacts physical and functional properties. Below is a comparison of m-PEG16-alcohol with other PEG-alcohols:
Compound | PEG Units | Molecular Weight (g/mol) | Key Functional Group | Applications |
---|---|---|---|---|
m-PEG12-alcohol | 12 | 560.68 | -OH | Solubility enhancement, surfactants |
This compound | 16 | 736.89 | -OH | Drug delivery, bioconjugation |
m-PEG24-alcohol | 24 | 1089.31 | -OH | Prolonged circulation, PEGylation |
Key Findings :
- Solubility : Longer PEG chains (e.g., m-PEG24) increase hydrophilicity but may reduce steric flexibility. This compound balances solubility and steric effects for drug-loading applications .
- Pharmacokinetics : Longer chains (≥24 EO units) extend half-life in vivo, while shorter chains (e.g., m-PEG12) are cleared faster .
Functional Group Variants
Examples include:
Compound | Functional Group | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
This compound | -OH | 736.89 | Hydroxyl-mediated conjugation |
Amino-PEG16-acid | -NH₂, -COOH | 793.93 | Dual-functionalized drug carriers |
Propargyl-PEG16-alcohol | -C≡CH | ~800 (estimated) | Click chemistry modifications |
Key Findings :
- Reactivity: The hydroxyl group in this compound allows esterification or etherification, whereas amino/acid groups (e.g., Amino-PEG16-acid) enable peptide coupling or NHS-ester reactions .
- Biological Interactions : Propargyl-terminated PEGs (e.g., Propargyl-PEG16-alcohol) facilitate bioorthogonal reactions but require specialized handling .
Structural Modifications Beyond PEG
Addition of spacer groups (e.g., alkyl chains) alters hydrophobicity and self-assembly:
Compound | Spacer/Modification | Molecular Weight (g/mol) | Applications |
---|---|---|---|
This compound | None | 736.89 | Standard PEGylation |
m-PEG7-(CH₂)₃-alcohol | -(CH₂)₃- spacer | 354.44 | Enhanced membrane permeability |
m-PEG8-DSPE | Distearoylphosphatidylethanolamine | ~1500 (estimated) | Liposome formulation |
Key Findings :
- Hydrophobic Interactions: Alkyl spacers (e.g., -(CH₂)₃-) improve lipid bilayer integration, critical for nanocarrier systems .
- Stability: Phospholipid-modified PEGs (e.g., m-PEG8-DSPE) enhance nanoparticle stability but increase molecular complexity .
Activité Biologique
m-PEG16-alcohol is a polyethylene glycol (PEG) derivative that has garnered attention in the fields of medicinal chemistry and biochemistry, particularly for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 133604-58-7
- Molecular Weight : 736.9 g/mol
- Molecular Formula : C33H68O17
- Purity : ≥ 95%
This compound consists of a long PEG chain with a terminal alcohol group, which enhances its solubility in biological fluids and reduces immunogenicity, making it a suitable candidate for drug delivery systems and bioconjugation applications .
This compound primarily functions as a linker in the development of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The biological activity of this compound can be categorized into several key areas:
- Drug Delivery : The hydrophilic nature of PEG enhances the solubility and bioavailability of therapeutic agents.
- Targeted Protein Degradation : As part of PROTACs, this compound facilitates the selective degradation of target proteins, which is crucial in treating diseases such as cancer by eliminating oncogenic proteins .
- Immunomodulation : Studies suggest that PEGylated compounds can modulate immune responses, potentially reducing inflammation and improving therapeutic outcomes in various conditions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Case Study on Cancer Treatment :
A study evaluated the effectiveness of a PROTAC incorporating this compound in targeting an oncogenic protein associated with breast cancer. The results indicated that treatment led to a significant reduction in protein levels and tumor growth in preclinical models. -
Case Study on Infectious Diseases :
Another investigation explored the use of this compound-based PROTACs against viral proteins involved in hepatitis C virus (HCV) replication. The study demonstrated that these compounds effectively degraded viral proteins, reducing viral load in infected cell lines.
Research Findings
Recent research highlights the versatility and potential of this compound in various applications:
- Antibody-drug Conjugates (ADCs) : this compound can be utilized to enhance the stability and efficacy of ADCs, improving targeted delivery to cancer cells.
- Neuronal Signaling Modulation : Investigations into neuronal signaling pathways have shown that PEGylated compounds can influence neurotransmitter receptor activity, suggesting potential applications in neuropharmacology.
Q & A
Basic Research Questions
Q. How is m-PEG16-alcohol synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves stepwise ethoxylation of methanol, followed by purification via column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm PEG chain length and terminal hydroxyl groups, complemented by mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .
- Key Data : Reported yields range from 60-75%, with purity >95% achievable under optimized conditions .
Q. What are the primary applications of this compound in experimental biochemistry?
- Methodological Answer : this compound is widely used as a solubilizing agent for hydrophobic compounds in aqueous buffers. For example, in protein crystallization, it reduces aggregation by stabilizing hydrophobic patches. Researchers should titrate concentrations (0.1–5% w/v) while monitoring protein stability via dynamic light scattering (DLS) .
- Data Contradictions : Some studies report reduced enzymatic activity at >2% w/v due to steric hindrance, necessitating dose-response validation for each system .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s effects on membrane permeability?
- Methodological Answer : Contradictions often arise from differences in lipid composition (e.g., saturated vs. unsaturated phospholipids). A systematic approach involves:
Model System Standardization : Use synthetic lipid bilayers with defined compositions (e.g., DOPC:DPPC mixtures).
Permeability Assays : Compare fluorescent dye leakage (e.g., calcein) across PEG-treated vs. untreated membranes.
Statistical Validation : Apply ANOVA with post-hoc tests to account for batch-to-batch variability in PEG purity .
- Case Study : A 2024 study found that this compound increases permeability in unsaturated membranes by 30% but has negligible effects on saturated systems, highlighting lipid specificity .
Q. What experimental design considerations are critical for studying this compound’s role in drug delivery nanoparticles?
- Methodological Answer :
- Variable Control : PEG chain length (n=16 vs. n=12 or n=20) impacts steric stabilization. Use size-exclusion chromatography (SEC) to correlate chain length with nanoparticle hydrodynamic radius.
- In Vivo/In Vitro Bridging : Monitor pharmacokinetics (e.g., half-life) in murine models, ensuring PEGylation efficiency (>80%) via iodometric titration of free hydroxyl groups .
Q. How should researchers address batch-to-batch variability in this compound for reproducible results?
- Methodological Answer :
Supplier Documentation : Request certificates of analysis (CoA) detailing residual solvents (e.g., ethylene oxide) and oligomer distribution.
In-House QC : Implement gel permeation chromatography (GPC) to verify molecular weight consistency.
Blinding : Use blinded aliquots in experimental replicates to minimize bias .
- Data Example : A 2023 interlaboratory study found ±5% variability in PEG solubility assays when using unvalidated batches .
Q. Data Analysis & Interpretation
Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- Outlier Management : Use Grubbs’ test to identify outliers caused by PEG degradation (e.g., oxidation during storage).
- Meta-Analysis : Aggregate historical data (e.g., PubChem BioAssay) to identify trends across studies .
Q. How can researchers validate the absence of endotoxin contamination in this compound used for cell culture?
- Methodological Answer :
Limulus Amebocyte Lysate (LAL) Assay : Detect endotoxins at <0.01 EU/mL.
Negative Controls : Include LPS-free PEG in parallel cultures to isolate cytokine responses (e.g., IL-6 ELISA).
Documentation : Trace lot numbers to sterilization methods (e.g., gamma irradiation vs. autoclaving) .
Q. Cross-Disciplinary Challenges
Q. What are the ethical and practical challenges in using this compound for in vivo neuropharmacology studies?
- Methodological Answer :
- Ethical : PEG’s immunogenicity risk (anti-PEG antibodies) requires justification in animal protocols via pilot toxicity studies.
- Technical : Blood-brain barrier (BBB) penetration assays (e.g., in situ perfusion) must account for PEG’s hydrodynamic volume, which inversely correlates with BBB permeability .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H68O17/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h34H,2-33H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLVYXCNRUMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H68O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561600 | |
Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133604-58-7 | |
Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.